molecular formula C13H11NO B3279490 4-methoxy-9H-carbazole CAS No. 6933-50-2

4-methoxy-9H-carbazole

Cat. No.: B3279490
CAS No.: 6933-50-2
M. Wt: 197.23 g/mol
InChI Key: LWPBIJIJIJTNOR-UHFFFAOYSA-N
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Description

4-Methoxy-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their significant roles in various fields due to their unique structural and electronic properties

Mechanism of Action

While the specific mechanism of action for 4-methoxy-9H-carbazole is not explicitly mentioned in the search results, carbazole derivatives have been studied for their role in the pathogenesis and development of diabetes . They have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Safety and Hazards

While specific safety and hazard information for 4-methoxy-9H-carbazole was not found, carbazole derivatives are considered hazardous by the OSHA Hazard Communication Standard. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Carbazole derivatives, including 4-methoxy-9H-carbazole, have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors . They are also being studied for their potential use in organic light-emitting diodes (OLEDs) due to their excellent optoelectronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-9H-carbazole typically involves the methoxylation of carbazole. One common method is the reaction of carbazole with methoxyamine in the presence of a palladium catalyst. This method is efficient and yields high purity products . Another approach involves the condensation of 4-methoxy-9-methyl-9H-carbazole-3-carbaldehyde with active methylene derivatives .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbazole ring to tetrahydrocarbazole derivatives.

    Substitution: Electrophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which have applications in organic electronics and pharmaceuticals .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-9H-carbazole stands out due to its specific substitution pattern, which enhances its photophysical properties and makes it a valuable compound in the development of advanced materials and pharmaceuticals .

Properties

IUPAC Name

4-methoxy-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-15-12-8-4-7-11-13(12)9-5-2-3-6-10(9)14-11/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPBIJIJIJTNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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